molecular formula C18H19N5O5S B2845579 4-acetyl-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide CAS No. 1396683-78-5

4-acetyl-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide

Cat. No. B2845579
CAS RN: 1396683-78-5
M. Wt: 417.44
InChI Key: CPJAMCWSYQKZTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-acetyl-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19N5O5S and its molecular weight is 417.44. The purity is usually 95%.
BenchChem offers high-quality 4-acetyl-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-acetyl-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

A study by Pişkin, Canpolat, and Öztürk (2020) focuses on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy (PDT). These compounds, including variations of benzenesulfonamide, show promising properties as photosensitizers due to their high singlet oxygen quantum yield, good fluorescence, and appropriate photodegradation quantum yield. The research suggests that these features make the compounds excellent candidates for Type II photosensitizers in treating cancer through PDT, highlighting the critical role of benzenesulfonamide derivatives in developing effective cancer treatments (Pişkin, Canpolat, & Öztürk, 2020).

Enzyme Inhibition for Antitumor Applications

Gul et al. (2016) synthesized a series of new benzenesulfonamide derivatives and evaluated their bioactivity, including their potential as carbonic anhydrase inhibitors. These compounds showed interesting cytotoxic activities and strongly inhibited human cytosolic isoforms hCA I and II, indicating their potential for anti-tumor activity studies. Such findings underscore the therapeutic possibilities of benzenesulfonamide derivatives in oncology, particularly in designing inhibitors that target specific enzymes associated with cancer cell proliferation and survival (Gul et al., 2016).

Carbonic Anhydrase Inhibition Studies

Another study by Gul et al. (2016) on 4-(3-(4-Substituted-phenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamides demonstrated their effectiveness in inhibiting carbonic anhydrase I and II. These compounds, featuring benzenesulfonamide, displayed Ki values indicating potent inhibitory effects, suggesting their potential for further detailed studies in carbonic anhydrase inhibition. Such research contributes to the understanding of benzenesulfonamide derivatives' role in developing new therapeutic agents targeting various diseases (Gul et al., 2016).

properties

IUPAC Name

4-acetyl-N-[4-[4-(2-methoxyethyl)-5-oxotetrazol-1-yl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O5S/c1-13(24)14-3-9-17(10-4-14)29(26,27)19-15-5-7-16(8-6-15)23-18(25)22(20-21-23)11-12-28-2/h3-10,19H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPJAMCWSYQKZTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.